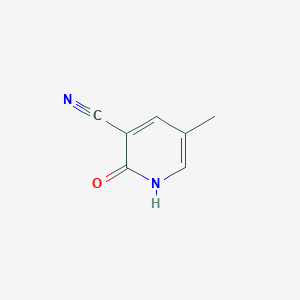

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

描述

属性

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYJTSJLGDBJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719719 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-79-8 | |

| Record name | 1,2-Dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Condensation Method Using Ethyl Cyanoacetate and Ketones

One of the most widely used synthetic routes to 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives involves the condensation of ethyl cyanoacetate with methyl ketones in the presence of ammonium acetate under reflux conditions.

- A mixture of the appropriate methyl ketone (e.g., 1-(5-bromo-2-hydroxyphenyl)propan-1-one), ethyl cyanoacetate, and ammonium acetate is dissolved in ethanol.

- The reaction mixture is heated under reflux for 12 to 24 hours.

- Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography to afford the target dihydropyridine-3-carbonitrile derivative.

- The ammonium acetate acts as a nitrogen source facilitating the formation of the dihydropyridine ring.

- Ethanol serves as a convenient solvent for the reaction.

- The method allows for the introduction of various aryl substituents on the pyridine ring by varying the ketone and aldehyde components.

This method was successfully applied to synthesize 4-aryl-6-(5-bromo-2-hydroxyphenyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles with good yields and purity.

Multi-Step Cyclization via Reaction of Acetylhydrazide and Chloroacetone

Another robust synthetic approach involves the use of acetylhydrazide, phosgene derivatives, and chloroacetone to construct the this compound framework through cyclization and substitution reactions.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Acetylhydrazide, solid phosgene, sodium bicarbonate, dimethyl or diethyl carbonate, 15-20 °C | Formation of intermediate hydrazide-carbamate derivatives |

| 2 | Sodium carbonate, tetrabutylammonium halide (bromide or iodide), chloroacetone, 70-90 °C | Alkylation and cyclization to form the dihydropyridine ring |

| 3 | Filtration, solvent recovery by reduced pressure distillation | Purification and isolation of product |

- Solid phosgene reacts with dimethyl or diethyl carbonate to form an activated carbonate intermediate.

- Acetylhydrazide reacts with this intermediate under controlled temperature to form a key hydrazide intermediate.

- Subsequent alkylation with chloroacetone in the presence of phase transfer catalysts (e.g., tetrabutylammonium bromide) at elevated temperatures leads to cyclization forming the target compound.

- The process includes filtration to remove salts and solvent recovery under vacuum to isolate the product with high purity (above 96%) and yields ranging from 75% to 97%.

Representative Data from Patent CN116082270A:

| Example | Carbonate Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2 | Dimethyl carbonate | 80 | 8 | 75 | 96.9 |

| 3 | Diethyl carbonate | 90 | 6 | 96.3 | 96.1 |

| 5 | Mixed (Dimethyl + Diethyl) | 70 | 10 | 97.9 | 97.9 |

This method provides a scalable and efficient route to this compound derivatives with excellent control over purity and yield.

Alternative Synthesis via Reaction of Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate

A less common but notable approach involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide under reflux in the presence of piperidinium acetate.

- The sodium enolate intermediate reacts with 2-cyanoacetohydrazide to form 1-amino-6-(5-bromobenzofuran-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

- Subsequent functionalization with alkyl halides (e.g., chloroacetone) in N,N-dimethylformamide with potassium hydroxide leads to substituted derivatives.

- Cyclization reactions under basic ethanolic conditions yield fused heterocyclic systems incorporating the dihydropyridine-3-carbonitrile core.

This synthetic route emphasizes the versatility of the dihydropyridine-3-carbonitrile scaffold in constructing complex heterocycles and provides insight into functional group transformations relevant to medicinal chemistry research.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Classical Condensation | Methyl ketone, ethyl cyanoacetate, ammonium acetate | Ethanol, reflux | 12-24 h reflux | Moderate to high | High | Simple, versatile, suitable for aryl substituted derivatives |

| 2. Multi-step Cyclization | Acetylhydrazide, phosgene, chloroacetone | Sodium bicarbonate/carbonate, tetrabutylammonium halide | 10-90 °C, 6-10 h | 75-98 | >96 | High purity, scalable, uses phase transfer catalysis |

| 3. Sodium Enolate Route | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, 2-cyanoacetohydrazide | Piperidinium acetate, alkyl halides | Reflux in DMF, ethanolic cyclization | Good | Moderate to high | Enables synthesis of fused heterocycles |

化学反应分析

Types of Reactions

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Pyridine derivatives with various functional groups.

Reduction: Amino-substituted pyridines.

Substitution: Various substituted pyridone derivatives.

科学研究应用

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The carbonitrile group plays a crucial role in its binding affinity and specificity .

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The cyano group at position 3 in all analogs enhances electron deficiency, facilitating nucleophilic attacks. Chlorine (in 5-Cl derivatives) further increases polarity and reactivity, as seen in pharmaceutical intermediates .

- Solubility and Thermal Stability: The azo-substituted Cl-PAMOPC exhibits exceptional solubility (>0.1 wt% in PGMEA) and thermal stability (Tdecomp = 263°C), attributed to its dichlorocyclohexadienyl and hydroxyl groups, making it superior for dye applications compared to the simpler methyl-substituted target compound .

- Optical Properties: Methoxymethyl and nitro substituents at position 4 (e.g., in compound 1 from ) significantly alter fluorescence emission spectra, whereas the target compound’s methyl group at position 5 may prioritize electronic effects over optical activity.

Application-Driven Design

- Dyes: Cl-PAMOPC’s azo and hydroxyl groups optimize color fastness and solubility, whereas the target compound’s lack of these groups restricts its use in dye chemistry .

- Materials Science: Fluorescent derivatives (e.g., ) highlight the role of substituent position (4 vs. 5) in tuning emission properties, suggesting that the target compound’s structure is better suited for non-optical applications.

生物活性

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 38076-79-8) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 162.19 g/mol. The compound features a pyridine ring structure with a carbonitrile group and a ketone, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of 5-Methyl-2-oxo-1,2-dihydropyridine exhibit notable antitumor properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing cytotoxic effects that suggest potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antibacterial and Antifungal Activity

Research has demonstrated that 5-Methyl-2-oxo-1,2-dihydropyridine derivatives possess antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of several pathogenic bacteria and fungi by disrupting their cellular processes. For example, studies revealed effective inhibition against Staphylococcus aureus and Candida albicans, indicating their potential application in treating infections .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been explored. It has been observed that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests that these compounds could be beneficial in treating inflammatory diseases .

The biological activities of 5-Methyl-2-oxo-1,2-dihydropyridine are attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this structure often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.

- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in target cells, contributing to their cytotoxic effects.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of 5-Methyl-2-oxo-1,2-dihydropyridine derivatives against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Study 2: Antibacterial Activity

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL for various bacterial strains. Notably, one derivative exhibited an MIC of 15 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrolysis of nitrile groups under acidic conditions (50% H₂SO₄, reflux, 18 hours) achieves a 90% yield for analogous pyridinecarbonitriles . Optimization involves adjusting stoichiometry, temperature, and catalyst use. Refluxing in polar aprotic solvents (e.g., DMF) with ammonium acetate as a catalyst can enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyridinone proton (δ ~12.10 ppm, broad singlet for NH) and cyano carbon (δ ~120 ppm) .

- X-ray crystallography : Bond angles and torsional parameters (e.g., C5—N1—C1—O1 = 176.08°) resolve tautomeric forms and confirm planar pyridinone rings .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 316) validate molecular formulas .

Q. What are the critical solubility and stability properties of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability tests under varying pH (e.g., 1–13) and temperatures (4°C to 40°C) show degradation in strongly acidic/basic conditions. Store in inert atmospheres at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in metal complexes, and what analytical methods validate coordination?

- Methodological Answer : The pyridinone and nitrile groups act as chelating sites for 3d metals (e.g., Cu²⁺, Ni²⁺). Synthesize complexes by refluxing the ligand with metal salts in ethanol. Characterize via:

- UV-Vis spectroscopy : d-d transitions (e.g., ~600 nm for Cu²⁺ complexes).

- Magnetic susceptibility : Paramagnetic behavior confirms octahedral geometry .

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results?

- Methodological Answer : Conflicting data (e.g., NH tautomerism in NMR vs. solid-state X-ray structures) require multi-technique validation:

- Variable-temperature NMR : Track tautomeric shifts.

- DFT calculations : Compare theoretical and experimental bond lengths (e.g., C=O vs. C–OH) .

Q. What in vitro models are appropriate for evaluating its biological activity, and how are assays designed?

- Methodological Answer : Cytotoxicity assays (MTT/propidium iodide) using cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Antimicrobial activity is tested via agar dilution (MIC determination) .

Q. How can computational methods predict reactivity for derivatization or drug design?

- Methodological Answer :

- Docking studies : Target enzymes (e.g., EGFR tyrosine kinase) using AutoDock Vina.

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) identify reactive sites for electrophilic substitution (e.g., C-5 position) .

Q. How to resolve contradictions in reported biological data (e.g., cytotoxic vs. non-toxic outcomes)?

- Methodological Answer : Variability may arise from substituent effects or assay conditions. Perform structure-activity relationship (SAR) studies:

- Synthesize analogs : Vary methyl/cyano groups.

- Dose-response curves : Compare IC₅₀ across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。